molecular formula C10H15NO B14594307 6-(Diethylamino)hexa-2,4-diyn-1-OL CAS No. 60214-08-6

6-(Diethylamino)hexa-2,4-diyn-1-OL

Cat. No.: B14594307
CAS No.: 60214-08-6
M. Wt: 165.23 g/mol
InChI Key: CUBWABMIIUUGPP-UHFFFAOYSA-N
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Description

6-(Diethylamino)hexa-2,4-diyn-1-OL is a synthetic organic compound featuring a conjugated diyne backbone (hexa-2,4-diyn-1-ol) substituted with a diethylamino group at the 6-position. This structure confers unique electronic and reactive properties, making it of interest in materials science and organic synthesis.

Properties

CAS No.

60214-08-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

6-(diethylamino)hexa-2,4-diyn-1-ol

InChI

InChI=1S/C10H15NO/c1-3-11(4-2)9-7-5-6-8-10-12/h12H,3-4,9-10H2,1-2H3

InChI Key

CUBWABMIIUUGPP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CC#CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)hexa-2,4-diyn-1-OL typically involves the reaction of diacetylene with formaldehyde in the presence of a polar solvent and a catalytic amount of a silver catalyst . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of 6-(Diethylamino)hexa-2,4-diyn-1-OL follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

6-(Diethylamino)hexa-2,4-diyn-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Diethylamino)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group can interact with biological receptors, while the alkyne groups can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with target molecules. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

2-(Dibenzylamino)-6-(Diethylamino)fluoran

Key Similarities :

  • Both compounds share a diethylamino substituent, which enhances electron-donating capabilities and influences solubility in polar solvents.
  • Fluoran derivatives, like 6-(Diethylamino)hexa-2,4-diyn-1-OL, are used in advanced materials, particularly leuco dyes for thermal paper and imaging technologies .

Key Differences :

  • Backbone Structure: The fluoran derivative contains a tricyclic lactone structure, whereas 6-(Diethylamino)hexa-2,4-diyn-1-OL has a linear diyne-alcohol chain.
  • Applications : Fluoran derivatives are commercially established in dye chemistry, while the diyne-alcohol’s applications remain speculative.

Diethylaminoethanol (DEAE)

Key Similarities :

Key Differences :

  • Functional Groups : DEAE lacks the conjugated diyne system, resulting in lower thermal stability and reduced reactivity in cycloaddition reactions.

Compounds with Conjugated Systems

(2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic Acid

Key Similarities :

  • Both compounds possess extended conjugated systems (diene vs. diyne), enabling participation in electron-transfer reactions and photochemical processes .

Key Differences :

  • Substituents: The dienedioic acid derivative includes a phenolic group, enhancing acidity and biodegradability, whereas the diethylamino group in 6-(Diethylamino)hexa-2,4-diyn-1-OL imparts basicity.

Data Table: Comparative Properties

Property 6-(Diethylamino)hexa-2,4-diyn-1-OL 2-(Dibenzylamino)-6-(Diethylamino)fluoran Diethylaminoethanol (DEAE)
Molecular Formula C₁₀H₁₇NO C₂₉H₂₉N₂O₂ C₆H₁₅NO
Functional Groups Diyne, alcohol, diethylamino Fluoran lactone, diethylamino Alcohol, diethylamino
Solubility Likely polar aprotic solvents Soluble in aromatic solvents Miscible in water, ethanol
Primary Applications Research (hypothesized) Leuco dyes, thermal paper Solvent, corrosion inhibitor
Thermal Stability High (conjugated system) Moderate (lactone ring) Low

Research Findings and Gaps

  • Synthetic Challenges: The diyne moiety in 6-(Diethylamino)hexa-2,4-diyn-1-OL likely requires controlled conditions (e.g., Sonogashira coupling) to avoid polymerization, a common issue with conjugated alkynes.
  • Toxicity and Handling: No data exist on its toxicity, unlike DEAE, which has established occupational exposure limits .

Q & A

Q. What are the recommended synthetic routes for 6-(Diethylamino)hexa-2,4-diyn-1-OL?

Methodological Answer: The synthesis of 6-(Diethylamino)hexa-2,4-diyn-1-OL can be inferred from analogous diynol derivatives. A plausible route involves:

Alkyne Coupling : Use Sonogashira or Cadiot-Chodkiewicz coupling to assemble the diyne backbone. For example, describes the synthesis of a hepta-2,4-diyn-1-ol derivative using tert-butyldimethylsilyl (TBS) protection, which can be adapted .

Functionalization : Introduce the diethylamino group via nucleophilic substitution or reductive amination. highlights the use of 6-[3-(diethylamino)phenoxy]hexyl groups in phthalocyanine synthesis, suggesting alkylation of amines with halogenated intermediates .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via TLC.

Q. How should researchers characterize the purity and structure of 6-(Diethylamino)hexa-2,4-diyn-1-OL?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Use 1^1H and 13^13C NMR to confirm the diyne backbone (δ ~70–100 ppm for sp carbons) and diethylamino protons (δ ~1.0–3.0 ppm). and validate similar compounds using NMR .
    • IR : Identify hydroxyl (3200–3600 cm1^{-1}) and alkyne (2100–2260 cm1^{-1}) stretches.
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~195–210 g/mol based on analogs in and ) .
  • Chromatography : Compare retention times with synthetic intermediates (HPLC or GC).

Advanced Research Questions

Q. What strategies can mitigate instability or reactivity issues during storage of 6-(Diethylamino)hexa-2,4-diyn-1-OL?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation (analogous to ’s recommendations for diynol derivatives) .
    • Light Sensitivity : Use amber vials to avoid photodegradation, as diethylamino groups in and fluoran analogs show light-dependent reactivity .
    • Moisture Control : Add molecular sieves to the storage container; diynols are hygroscopic (supported by ’s handling guidelines for 4-Diethylamino-2-butyn-1-ol) .

Q. How can computational chemistry predict the reactivity of 6-(Diethylamino)hexa-2,4-diyn-1-OL in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA is recommended.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to assess solubility and aggregation (see ’s approach for structurally similar compounds) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes in or 15) to guide drug design .

Q. How to resolve discrepancies in reported biological activities of diethylamino-containing compounds?

Methodological Answer:

  • Assay Standardization :
    • Positive Controls : Use reference inhibitors (e.g., acarbose for α-glucosidase in ) to calibrate activity measurements .
    • Purity Validation : Re-test compounds with conflicting results using HPLC and HRMS (as in ) .
  • Mechanistic Studies : Perform kinetic assays (e.g., IC50_{50}, Ki_i) and compare with structural analogs (e.g., ’s ligand-protein interactions) .

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